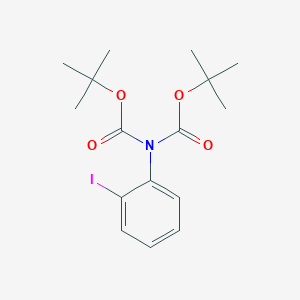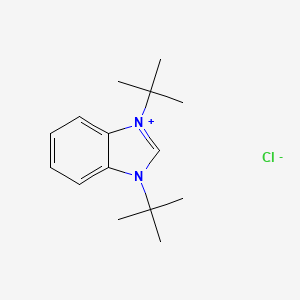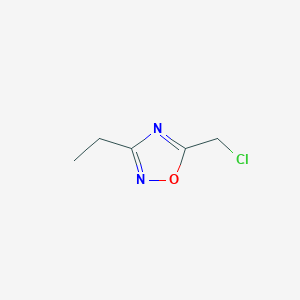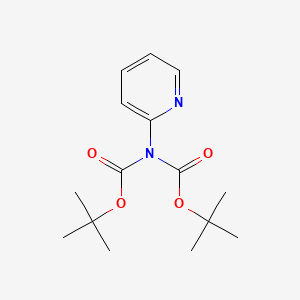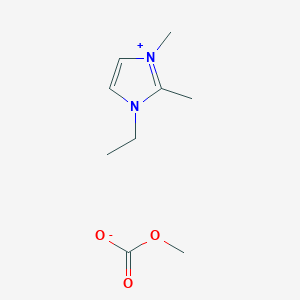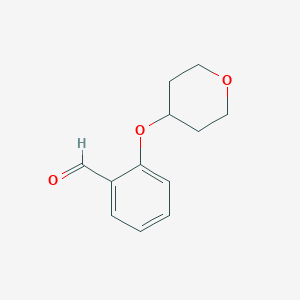
2-(Tetrahydropyran-4-yloxy)benzaldehyde
Overview
Description
2-(Tetrahydropyran-4-yloxy)benzaldehyde, also known as THP-aldehyde, is a chemical compound that is widely used in scientific research applications. This compound is synthesized through a specific method and has various biochemical and physiological effects.
Scientific Research Applications
Synthesis Techniques and Catalysis
Prins Cyclization : This method is utilized for synthesizing compounds with a tetrahydropyran framework, showcasing the use of different catalysts to achieve high selectivity and conversion towards products with the desired structure. Such compounds are known for their biologically active properties, including analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).
Linker-Facilitated Chemical Synthesis : The employment of tetrahydropyran-type linkers in fluorous linker-facilitated synthesis demonstrates their role in protecting diols and facilitating the synthesis of complex molecules. This method emphasizes the versatility of tetrahydropyran structures in synthetic chemistry (Zhang, 2009).
Biological Applications and Natural Product Synthesis
Antimicrobial and Anticancer Compounds : Research into the synthesis of diverse molecules incorporating tetrahydropyran moieties or benzaldehyde linkers highlights the potential for developing new antimicrobial and anticancer agents. This includes the design and synthesis of molecules with specific biological activities based on their structural features (Sigroha et al., 2012).
Catalysis and Green Chemistry : Studies have demonstrated the use of catalysts for the environmentally friendly synthesis of compounds featuring tetrahydropyran rings, underlining the importance of green chemistry principles in the development of new synthetic methods. These approaches not only provide access to biologically interesting molecules but also emphasize sustainability and efficiency in chemical synthesis (Pisal et al., 2020).
Chemical Reaction Mechanisms
- Mechanistic Studies : Investigations into the reactions involving benzaldehyde and tetrahydropyran derivatives have shed light on the mechanisms underlying the formation of complex structures. Such studies are crucial for understanding the chemical behavior of these compounds and for developing novel synthetic strategies (Andersh et al., 2013).
properties
IUPAC Name |
2-(oxan-4-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,9,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRWIPOHJNTVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596650 | |
| Record name | 2-[(Oxan-4-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydropyran-4-yloxy)benzaldehyde | |
CAS RN |
898289-31-1 | |
| Record name | 2-[(Oxan-4-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







